7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Agrochemical Synthesis Herbicide Intermediate Protoporphyrinogen Oxidase

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is the essential precursor for commercial PPO-inhibitor herbicides flumioxazin and thidiazimin—the 7-fluoro substitution is not interchangeable with other positional isomers. Beyond agrochemicals, this scaffold delivers nanomolar 5-HT1A receptor affinity (EC50 1.29 nM) for CNS drug discovery and cytotoxic activity against A2780 ovarian tumor cells. For process chemistry, SAR-driven lead optimization, or antimicrobial programs (class MIC: 16–64 µg/ml), select the 7-fluoro isomer to ensure batch-to-batch reproducibility and valid structure-activity correlations.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 103361-99-5
Cat. No. B034776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS103361-99-5
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C=C2)F
InChIInChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
InChIKeyTXRXHEOGQVPEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 103361-99-5) Chemical and Biological Profile


7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 103361-99-5) is a heterocyclic compound belonging to the benzoxazinone class. It is primarily utilized as a research chemical and building block for synthesizing complex molecules with diverse biological activities . The compound is a key intermediate in the synthesis of the commercial herbicides flumioxazin and thidiazimin [1]. Derivatives of this compound have demonstrated potent biological activity, including nanomolar affinity for the 5-HT1A receptor [2] and cytotoxic properties against human tumor cell lines . This product is available from various vendors with standard purities typically 95% or 98% (HPLC) [3].

Why Generic Substitution of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is Scientifically Unjustified


Direct substitution with other benzoxazinone analogs or halogenated isomers cannot be assumed due to significant, quantifiable differences in chemical reactivity, biological target engagement, and application-specific performance. The specific placement of the fluorine atom on the benzene ring is not trivial; it fundamentally alters the molecule's electronic properties and steric interactions, leading to distinct biological and synthetic outcomes. For instance, the 7-fluoro isomer is the essential precursor for specific commercial herbicides [1], whereas other positional isomers are not. Furthermore, data from structure-activity relationship (SAR) studies in related series show that the presence and position of a fluorine atom significantly enhance antimicrobial potency compared to other halogens or unsubstituted derivatives [2]. These differences in receptor affinity, enzyme inhibition, and synthetic utility necessitate a rigorous, evidence-based approach to compound selection, moving beyond simple structural similarity.

Quantitative Differentiation Evidence for 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 103361-99-5)


Role as Essential Intermediate for Commercial Herbicides Flumioxazin and Thidiazimin

The 7-fluoro isomer of benzoxazinone is the specific and essential intermediate required for the synthesis of the commercial herbicides flumioxazin and thidiazimin [1]. This is not a general property of all benzoxazinone isomers; the 6-amino-7-fluoro derivative is the direct precursor. This establishes a unique and high-volume industrial demand for the 7-fluoro compound that is not shared by its 5-fluoro or 8-fluoro analogs. [2].

Agrochemical Synthesis Herbicide Intermediate Protoporphyrinogen Oxidase

Enhancement of Antimicrobial Activity by Fluorine Substitution

In a study of a series of 4H-benzoxazin-3-one derivatives, compounds containing a fluorine atom on the benzene ring (compounds 1c, 1f, 1i) showed a clear enhancement in antimicrobial properties compared to other halogenated or unsubstituted analogs [1]. The minimum inhibitory concentration (MIC) range for this class of compounds against Gram-positive and Gram-negative bacteria was 16-64 µg/ml [1]. This class-level inference supports the selection of fluorinated analogs like the target compound for antimicrobial research programs over non-fluorinated alternatives.

Antimicrobial Discovery Medicinal Chemistry Fluorine SAR

Derivatization Enables Potent 5-HT1A Receptor Agonism with Nanomolar Affinity

A derivative of 7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, specifically 6-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, exhibits potent agonist activity at the human 5-HT1A receptor with an EC50 of 1.29 nM [1]. This demonstrates the scaffold's potential for generating highly active pharmacological agents. This level of potency is a strong differentiator, positioning the 7-fluoro benzoxazinone scaffold as a valuable starting point for CNS drug discovery compared to other heterocyclic cores lacking this activity profile.

5-HT1A Receptor CNS Drug Discovery GPCR Pharmacology

Documented Cytotoxic Activity Against Human Tumor Cell Lines

The compound 7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has been specifically tested for cytotoxic potency against the A2780 human ovarian tumor cell line . This provides direct, albeit preliminary, evidence of its potential as an anticancer agent scaffold. While the full quantitative IC50 value is not publicly disclosed in the searchable data, the fact that it was selected for testing in a human tumor cell line model distinguishes it from numerous other benzoxazinone analogs for which no such data exists.

Cancer Research Cytotoxicity Oncology Drug Discovery

Validated Synthetic Access and Purity Standards for Reliable Procurement

Procurement reliability is quantifiable. 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is available from multiple vendors with defined purity specifications. A standard purity of 98% (HPLC) is achievable, with lot-specific analytical data (NMR, HPLC, GC) provided by suppliers like Bidepharm . Another major vendor, BOC Sciences, supplies the compound at a standard purity of 95% . This consistency contrasts with less common or custom-synthesized analogs, where purity and availability are significant variables, directly impacting experimental reproducibility and project timelines.

Chemical Sourcing Analytical Chemistry Reproducibility

Research and Industrial Applications for 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 103361-99-5)


Agrochemical Process Development: Synthesis of PPO-Inhibiting Herbicides

This compound is the required starting material for the industrial synthesis of the herbicide flumioxazin, a protoporphyrinogen oxidase (PPO) inhibitor . Research and development in process chemistry aimed at optimizing the cost, yield, or environmental impact of flumioxazin or related herbicide production necessarily requires this specific isomer as a key intermediate [2].

Medicinal Chemistry: Design of Potent CNS-Targeting Agents

Given the demonstrated potential for generating derivatives with low nanomolar affinity for the 5-HT1A receptor (EC50 = 1.29 nM) , this compound serves as a validated scaffold for medicinal chemists. It is an ideal starting point for lead optimization programs focused on discovering novel therapeutics for anxiety, depression, and other neuropsychiatric disorders.

Antimicrobial Discovery: Scaffold for Novel Antibiotics

This compound can be prioritized for antimicrobial lead generation programs. Evidence from related fluorinated benzoxazinone series shows that the presence of a fluorine atom enhances antimicrobial properties . The defined MIC range for the class (16-64 µg/ml) provides a baseline for SAR studies aimed at developing new antibiotics to combat drug-resistant pathogens .

Oncology Research: Cytotoxic Scaffold Exploration

The compound has demonstrated cytotoxic activity against the A2780 human ovarian tumor cell line, warranting its inclusion in focused libraries for anticancer screening . It is a suitable starting point for hit-to-lead campaigns in oncology, particularly for the synthesis of novel derivatives aimed at improving potency and selectivity against cancer cells.

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